4-hydroxybenzo[c]acridin-3(12H)-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
83538-80-1 |
|---|---|
Molecular Formula |
C17H11NO2 |
Molecular Weight |
261.27 g/mol |
IUPAC Name |
4-hydroxy-12H-benzo[c]acridin-3-one |
InChI |
InChI=1S/C17H11NO2/c19-15-8-7-12-13(17(15)20)6-5-11-9-10-3-1-2-4-14(10)18-16(11)12/h1-9,18,20H |
InChI Key |
OMLVXRSHAQAGLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC4=C(C(=O)C=CC4=C3N2)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 Hydroxybenzo C Acridin 3 12h One and Its Analogues
Modern Synthetic Approaches to Benzo[c]acridinone Frameworks
Recent advancements in organic synthesis have led to the development of novel and efficient methods for constructing the benzo[c]acridinone core. These methods often employ multi-component reactions, innovative catalytic systems, and energy-efficient techniques to streamline the synthetic process and enhance product yields.
One-Pot Multi-Component Condensation Reactions for Benzo[c]acridinones
One-pot multi-component reactions (MCRs) have emerged as a powerful tool for the synthesis of complex molecules like benzo[c]acridinones from simple starting materials in a single step. scielo.org.mxresearchgate.net These reactions are highly convergent, reducing the need for intermediate purification steps, saving time, and minimizing waste. scielo.org.mx A common MCR approach for synthesizing 7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one derivatives involves the condensation of an aromatic aldehyde, dimedone, and 1-naphthylamine (B1663977). scielo.org.mxscienceopen.comredalyc.org
The proposed mechanism for this transformation begins with a Knoevenagel condensation between the aromatic aldehyde and dimedone, which, after dehydration, forms an olefin intermediate. scielo.org.mxresearchgate.net This is followed by a Michael-type addition of 1-naphthylamine to the olefin. Subsequent tautomerization and cyclization lead to the final benzo[c]acridinone product. scielo.org.mxresearchgate.net
The use of heterogeneous solid acid catalysts, particularly sulfonic acid-functionalized SBA-15 (SBA-Pr-SO3H), has proven highly effective in the one-pot synthesis of benzo[c]acridine derivatives. scielo.org.mxscienceopen.comredalyc.org This nanoporous catalyst offers several advantages, including high activity, reusability, and environmentally friendly reaction conditions, often requiring no solvent. scielo.org.mxscienceopen.comredalyc.orgjmcs.org.mx The high efficiency of SBA-Pr-SO3H is attributed to its role as a nanoreactor, with pore sizes of about 6 nm providing a confined environment for the reaction to proceed. scielo.org.mxresearchgate.net The catalyst acts as a proton source, protonating the carbonyl group and making it more reactive for the initial condensation step. scielo.org.mxresearchgate.net
The reaction conditions for the synthesis of 7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one derivatives using SBA-Pr-SO3H as a catalyst have been optimized. The best results are typically achieved under solvent-free conditions at elevated temperatures (around 140 °C), leading to excellent yields in short reaction times. redalyc.orgresearchgate.net The catalyst can be recovered by simple filtration and reused for several cycles without a significant loss of activity. scielo.org.mxredalyc.org
Table 1: SBA-Pr-SO3H Catalyzed Synthesis of Benzo[c]acridine Derivatives
| Entry | Aldehyde | Product | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | 4-ClC6H4CHO | 10,10-Dimethyl-7-(4-chlorophenyl)-7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one | 5 | 98 |
| 2 | 4-MeOC6H4CHO | 10,10-Dimethyl-7-(4-methoxyphenyl)-7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one | 7 | 95 |
| 3 | 4-NO2C6H4CHO | 10,10-Dimethyl-7-(4-nitrophenyl)-7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one | 7 | 96 |
| 4 | 2,3-Cl2C6H3CHO | 10,10-Dimethyl-7-(2,3-dichlorophenyl)-7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one | 8 | 94 |
Data sourced from a study on the one-pot synthesis of benzo[c]acridine derivatives using SBA-Pr-SO3H as a nano catalyst. researchgate.net
Polymeric heterogeneous catalysts have also been explored for the synthesis of heterocyclic compounds. For instance, poly(4-vinylpyridinum) trinitromethanide, denoted as [P4VPH]C(NO2)3, has been reported as an efficient and reusable catalyst for the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives. researchgate.net While the primary application shown was for quinazolinones, the abstract of the study indicates its utility in promoting the three-component condensation of aromatic aldehydes, dimedone, and 1-naphthylamine to yield benzo[c]acridine derivatives. researchgate.net This suggests that such polymeric catalysts can be a viable alternative, offering advantages like easy separation from the reaction mixture and potential for recycling. researchgate.net
To further enhance the efficiency of benzo[c]acridinone synthesis, alternative energy sources like microwave (MW) and ultrasound (US) irradiation have been employed. scielo.org.mxazom.com These methods can significantly reduce reaction times and improve yields compared to conventional heating. azom.com
Microwave-assisted synthesis, particularly in solvent-free, one-pot conditions, has been shown to produce various acridinedione derivatives in very high yields (80-90%) within minutes. azom.com The direct absorption of microwave energy by the reactants often leads to rapid heating and increased reaction rates. azom.com
Ultrasound irradiation promotes reactions through the phenomenon of cavitation, which involves the formation and collapse of microbubbles, creating localized high pressure and temperature. azom.com This high pressure is particularly beneficial for condensation reactions. azom.com While generally not as rapid as microwave-assisted methods, ultrasound still offers a significant improvement over traditional thermal methods. azom.com The application of ultrasound has been successfully demonstrated in the multicomponent synthesis of benzodiazepine (B76468) rings in water, highlighting its potential for green chemistry applications. nih.gov
Table 2: Comparison of Synthesis Methods for Acridinediones
| Method | Energy Source | Reaction Time | Yield |
|---|---|---|---|
| Conventional | Thermal | Hours | Moderate |
| Microwave-assisted | Microwaves | Minutes | High to Excellent |
| Ultrasound-assisted | Sonication | Shorter than thermal | Good to High |
This table provides a general comparison based on findings for acridinedione and related heterocyclic syntheses. azom.comnih.gov
Classical and Contemporary Routes to Acridone (B373769) and Related Heterocycles (e.g., Ullmann Condensation, Benzyne (B1209423) Mechanism)
Beyond multi-component reactions, classical methods and their modern variations remain relevant for the synthesis of acridone and related heterocyclic frameworks.
The Ullmann condensation is a copper-catalyzed reaction that forms carbon-heteroatom and carbon-carbon bonds. wikipedia.orgresearchgate.net Traditionally, it involves the coupling of an aryl halide with an alcohol, amine, or thiol to form the corresponding ether, amine, or thioether. wikipedia.org The Ullmann acridine (B1665455) synthesis is a specific application of this reaction for preparing acridine derivatives. scribd.com While historically requiring harsh conditions like high temperatures and stoichiometric amounts of copper, modern modifications have introduced soluble copper catalysts with various ligands, improving the reaction's scope and efficiency. wikipedia.orgnih.gov
The benzyne mechanism offers another route to substituted aromatic compounds. Benzyne, a highly reactive intermediate, is generated from an aryl halide by treatment with a strong base. youtube.comlibretexts.org This intermediate can then be trapped by a nucleophile. youtube.commasterorganicchemistry.com In the context of acridine synthesis, the reaction of benzyne with acridine has been shown to produce N-phenylacridone through a non-concerted mechanism. researchgate.net The generation of benzyne can be achieved under mild conditions, for example, by the oxidation of 1-aminobenzotriazole (B112013) with lead tetraacetate. researchgate.net
Domino and Cascade Reactions for Pyrrolo[2,3,4-kl]acridin-1-one and Benzo[c]acridin-7(12H)-one Derivatives
Domino and cascade reactions, where a series of transformations occur in a single pot without the isolation of intermediates, provide an elegant and efficient pathway to complex heterocyclic systems. acs.orgnih.govrsc.org
An efficient domino approach has been developed for the synthesis of novel pyrrolo[2,3,4-kl]acridin-1-one derivatives. acs.org This method involves the reaction of an enaminone with isatin (B1672199), catalyzed by L-proline, and proceeds through a C-N bond cleavage of the isatin moiety. acs.org This represents a facile conversion without the need for multi-step procedures. acs.org
For the synthesis of benzo[c]acridin-7(12H)-one derivatives, a one-pot domino protocol has been established by reacting 2-hydroxynaphthalene-1,4-dione, aromatic aldehydes, and aromatic amines using p-toluenesulfonic acid as a catalyst. rsc.org An interesting aspect of this reaction is that the mechanism is dependent on the solvent used. rsc.org These domino strategies highlight the power of designing reaction sequences that rapidly build molecular complexity from simple precursors.
Strategies for Functionalization and Derivatization of the Benzo[c]acridinone System
Regioselective Substitutions and Core Modifications
Regioselective reactions are paramount for creating specific isomers and avoiding tedious separation processes. A key strategy in this area is the directed C-H bond activation and functionalization, which allows for the precise installation of substituents onto the aromatic core.
One notable example involves the palladium-catalyzed alkoxylation of 5,6-dihydrobenzo[c]acridines. researchgate.net This method achieves C-H bond activation to selectively introduce alkoxy groups at position 1 of the dihydrobenzo[c]acridine skeleton. researchgate.net The distortion from planarity in the hydrogenated ring was a key challenge to overcome for the formation of the transient palladacycle required for this transformation. researchgate.net
Similarly, transition-metal catalysis has been employed for the synthesis of related aza-polycyclic structures. For instance, a Rh(III)-catalyzed cascade reaction of 2-arylindoles with α-diazo carbonyl compounds has been developed to produce benzo[a]carbazoles. rsc.org This method utilizes the indole's NH unit as a directing group for an intramolecular C(sp2)–H bond functionalization, demonstrating high regioselectivity and atom efficiency. rsc.org Another approach uses a zinc triflate (Zn(OTf)2) catalyst for the C-H functionalization of naphthoquinone to synthesize benzo[b]acridine-6,11-diones, showcasing tolerance for various functional groups on the aniline (B41778) reactant. nih.gov These examples of C-H functionalization highlight powerful strategies for achieving regioselective core modifications that are applicable to the broader class of benzo[c]acridinone systems.
Table 1: Examples of Regioselective Core Modification Strategies
| Reaction Type | Catalyst/Reagents | Target Position/Product | Reference |
|---|---|---|---|
| Alkoxylation via C-H Activation | Palladium Catalyst | Position 1 of 5,6-dihydrobenzo[c]acridine | researchgate.net |
| Annulation via C-H Activation | Rh(III) Catalyst | Benzo[a]carbazoles from 2-arylindoles | rsc.org |
| C-H Functionalization | Zn(OTf)2 | Benzo[b]acridine-6,11-diones from naphthoquinone | nih.gov |
Synthesis of Hybrid Molecules Incorporating the 4-Hydroxybenzo[c]acridin-3(12H)-one Moiety
Molecular hybridization involves combining two or more pharmacophores into a single molecule to create a new chemical entity with potentially enhanced or synergistic biological activities. The benzo[c]acridinone scaffold is an attractive component for such hybrid designs.
The synthesis of these hybrids typically involves multi-step sequences where the pre-formed acridone core is coupled with another active moiety. A general strategy involves synthesizing the benzo[c]acridinone derivative with a reactive functional group, such as a carboxylic acid or an amine, which can then be used as a handle for amide bond formation or other coupling reactions. For example, the synthesis of hybrid molecules containing an imidazole-1,3,4-thiadiazole core has been achieved through a five-step linear route, culminating in a coupling step using peptide coupling agents like EDCI and DMAP. mdpi.com This methodological approach can be adapted to link various heterocyclic systems to the benzo[c]acridinone framework.
Designing such molecules often involves identifying pharmacophoric elements from different classes of biologically active compounds. For instance, novel benzo[c]acridine-diones have been designed and synthesized as potential anticancer agents by incorporating elements of antitubulin agents. nih.gov This highlights a rational design approach where the benzo[c]acridinone moiety is strategically combined with other structures to target specific biological pathways. nih.govresearchgate.net
Adherence to Green Chemistry Principles in Synthetic Method Development
The synthesis of acridine and its derivatives has seen a significant shift towards environmentally benign methodologies. nih.gov These green approaches focus on reducing waste, avoiding hazardous solvents, lowering energy consumption, and utilizing recyclable catalysts. researchgate.net
A prominent green strategy is the use of one-pot, multi-component reactions (MCRs) to construct the benzo[c]acridine skeleton. mdpi.com These reactions offer high atom economy by combining three or more reactants in a single step to form the final product. scielo.org.mxredalyc.org For example, the synthesis of 7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one derivatives is frequently achieved through the three-component condensation of an aromatic aldehyde, 1-naphthylamine, and dimedone. scielo.org.mxredalyc.orgresearchgate.net
The choice of catalyst and solvent is critical to the green credentials of a synthetic method. Many recent protocols employ heterogeneous, recyclable catalysts that can be easily separated from the reaction mixture and reused multiple times without significant loss of activity. researchgate.netresearchgate.net Examples include sulfonic acid functionalized SBA-15 (SBA-Pr-SO3H), Al-SBA-15, and copper-modified MCM-41. scielo.org.mxresearchgate.netresearchgate.net Some catalysts are based on magnetic nanoparticles, allowing for simple separation using an external magnet. mdpi.com
Furthermore, there is a strong trend towards replacing traditional volatile organic solvents with greener alternatives like water or conducting reactions under solvent-free conditions. scielo.org.mxnih.gov Energy-efficient techniques such as microwave irradiation and ultrasound irradiation have also been successfully applied to accelerate these reactions, drastically reducing reaction times from hours to minutes. redalyc.orgjocpr.comrsc.orgrsc.org
Table 2: Green Chemistry Approaches in the Synthesis of Benzo[c]acridine Analogues
| Green Principle | Methodology/Catalyst | Reaction Conditions | Advantages | References |
|---|---|---|---|---|
| High Atom Economy | One-pot three-component reaction | Various catalysts | Single step, reduced waste | scielo.org.mxredalyc.orgresearchgate.net |
| Recyclable Catalysts | SBA-Pr-SO3H nanoporous acid catalyst | Solvent-free, 140 °C | Reusable, high yields, simple work-up | scielo.org.mxredalyc.orgresearchgate.net |
| Fe3O4@Polyaniline-SO3H magnetic catalyst | Aqueous ethanol, reflux | Easy magnetic separation, high yields | mdpi.com | |
| Co/C from rice husks | Water, Microwave | Use of biomass-derived catalyst, fast | rsc.orgrsc.org | |
| Green Solvents | "On-water" reaction | Water, reflux | Environmentally benign, no catalyst needed for some steps | nih.gov |
| Energy Efficiency | Microwave Irradiation | Lewis acid catalysts (e.g., ZnCl2) | Rapid heating, short reaction times | jocpr.comrsc.orgrsc.org |
Advanced Structural Elucidation and Spectroscopic Characterization of 4 Hydroxybenzo C Acridin 3 12h One Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D NMR)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 4-hydroxybenzo[c]acridin-3(12H)-one derivatives. One-dimensional (1D) ¹H and ¹³C NMR, along with two-dimensional (2D) techniques like COSY, HSQC, and HMBC, provide detailed information about the chemical environment of each proton and carbon atom, as well as their connectivity. ceon.rsresearchgate.net
In the ¹H NMR spectra of benzo[c]acridine derivatives, the aromatic protons typically appear in the downfield region, while aliphatic protons, if present, are found in the upfield region. scielo.org.mx For instance, in the ¹H NMR spectrum of 10,10-Dimethyl-7-(2,3-dichlorophenyl)-7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one, the signals for the aromatic protons and other specific protons can be assigned based on their chemical shifts and coupling constants. scielo.org.mx
¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The chemical shifts in ¹³C NMR are sensitive to the electronic environment of the carbon atoms, allowing for the differentiation of sp², sp³, and carbonyl carbons. scielo.org.mxbeilstein-journals.org
2D NMR experiments are crucial for establishing the complete and unequivocal assignment of all proton and carbon signals, especially in complex molecules. ceon.rsresearchgate.net
COSY (Correlation Spectroscopy) identifies proton-proton couplings, revealing which protons are adjacent to each other in the molecular structure. uchile.cl
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. ceon.rs
The complete assignment of ¹H and ¹³C NMR spectra for various acridine (B1665455) derivatives has been successfully achieved using these concerted 1D and 2D NMR experiments. researchgate.net
Table 1: Representative NMR Data for a Benzo[c]acridine Derivative
| Proton/Carbon | Chemical Shift (ppm) |
| Aromatic Protons | 7.0 - 8.5 |
| Aliphatic Protons | 1.0 - 4.0 |
| Carbonyl Carbon | ~180 - 200 |
| Aromatic Carbons | 110 - 150 |
| Aliphatic Carbons | 20 - 70 |
Note: The chemical shift ranges are approximate and can vary depending on the specific substituents on the benzo[c]acridine core.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. libretexts.orglibretexts.org When a molecule is introduced into the mass spectrometer, it is ionized to form a molecular ion (M+). chemguide.co.uk The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound.
The molecular ions of this compound derivatives are often energetically unstable and can break apart into smaller, charged fragments. chemguide.co.uk The pattern of these fragments, known as the fragmentation pattern, is unique to the compound's structure and can be used for identification. libretexts.org
Common fragmentation pathways for organic molecules include:
Alpha-cleavage: This is a common fragmentation for compounds containing heteroatoms like nitrogen and oxygen, where the bond adjacent to the heteroatom is broken. libretexts.org
McLafferty rearrangement: This rearrangement can occur in molecules containing a carbonyl group and a sufficiently long alkyl chain. miamioh.edu
For acridine derivatives, the stable aromatic ring system often leads to strong molecular ion peaks. libretexts.org The fragmentation patterns of substituted acridines can provide valuable information about the nature and position of the substituents. For example, in the mass spectrum of a 1-(4'-hydroxybenzamido)-imine-1,2,3,4-tetrahydrocarbazole derivative, a related heterocyclic system, the molecular ion peak was observed at m/z 319, confirming its molecular weight. researchgate.net
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula. nih.gov
Table 2: Common Fragment Ions in the Mass Spectra of Acridine Derivatives
| Fragment | Description |
| [M]+ | Molecular ion |
| [M-H]+ | Loss of a hydrogen atom |
| [M-R]+ | Loss of a substituent group (R) |
| Fragments from ring cleavage | Indicative of the core structure |
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.gov When a molecule is irradiated with infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. pressbooks.pub The resulting IR spectrum is a plot of absorbance or transmittance versus frequency (or wavenumber, typically in cm⁻¹).
For this compound and its derivatives, IR spectroscopy can confirm the presence of key functional groups:
O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group. libretexts.orglibretexts.org
N-H stretch: The N-H bond in the acridine ring system can show a stretching vibration in the range of 3300-3500 cm⁻¹.
C=O stretch: The carbonyl group (C=O) of the ketone in the acridinone (B8587238) ring will exhibit a strong, sharp absorption band typically between 1650-1750 cm⁻¹. libretexts.orglibretexts.org The exact position depends on the molecular structure, such as conjugation with double bonds.
C=C and C=N stretches: The aromatic carbon-carbon and carbon-nitrogen double bond stretching vibrations appear in the 1400-1650 cm⁻¹ region. docbrown.info
C-H stretches: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. libretexts.orglibretexts.org
The IR spectra of various benzo[c]acridine derivatives have been reported and used to confirm their structures. scielo.org.mx
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Absorption Range (cm⁻¹) |
| O-H (hydroxyl) | 3200 - 3600 (broad) |
| N-H (acridine) | 3300 - 3500 |
| C=O (ketone) | 1650 - 1750 (strong, sharp) |
| C=C/C=N (aromatic) | 1400 - 1650 |
| C-H (aromatic) | > 3000 |
| C-H (aliphatic) | < 3000 |
X-ray Diffraction (XRD) for Single-Crystal and Powder-Based Solid-State Structural Analysis
X-ray diffraction (XRD) is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. researchgate.net This method can be applied to both single crystals and polycrystalline powders.
Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. While it does not provide the same level of atomic detail as single-crystal XRD, it is useful for identifying the crystalline phase, assessing sample purity, and determining the unit cell parameters of a crystalline solid.
The structural information obtained from XRD is invaluable for understanding the physical properties of the compound and for designing new derivatives with specific solid-state characteristics.
Table 4: Information Obtained from X-ray Diffraction
| Technique | Information Provided |
| Single-Crystal XRD | Precise 3D molecular structure, bond lengths, bond angles, conformation, intermolecular interactions. researchgate.netmdpi.com |
| Powder XRD | Crystalline phase identification, sample purity, unit cell parameters. |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Investigating Stereoisomerism and Conformational Preferences
Chiroptical spectroscopy, particularly circular dichroism (CD) spectroscopy, is a powerful tool for studying chiral molecules. If a this compound derivative is chiral, meaning it is non-superimposable on its mirror image, it will interact differently with left and right circularly polarized light. This differential absorption is measured by a CD spectrometer.
Chirality in these derivatives can arise from:
Chiral centers: The presence of a carbon atom bonded to four different groups.
Atropisomerism: Hindered rotation around a single bond can lead to stable, non-interconverting rotational isomers (atropisomers) that are enantiomers of each other. This can occur in sterically hindered biaryl systems, which could be present in some derivatives.
Helical chirality: The inherent helicity of a non-planar polycyclic aromatic system.
CD spectroscopy can be used to:
Determine the absolute configuration of a chiral molecule by comparing its experimental CD spectrum to that of a known standard or to theoretical calculations.
Investigate conformational preferences, as the CD spectrum is highly sensitive to the three-dimensional structure of the molecule.
Study intermolecular interactions of the chiral molecule with other molecules, such as DNA or proteins.
While direct chiroptical studies on this compound itself are not widely reported in the provided context, the principles of CD spectroscopy are applicable to any chiral derivatives that may be synthesized. The ability of acridine derivatives to intercalate with DNA, a chiral molecule, suggests that chiroptical methods would be highly informative in studying such interactions. nih.gov
Molecular Interactions and Mechanistic Biological Studies of 4 Hydroxybenzo C Acridin 3 12h One Derivatives
Interaction with Deoxyribonucleic Acid (DNA) and Ribonucleic Acid (RNA)
Acridine (B1665455) derivatives are renowned for their ability to bind to DNA, a characteristic primarily driven by the planar, polyaromatic nature of their core structure. This interaction can occur through several mechanisms, with intercalation being the most prominent.
DNA Intercalation Mechanisms and Binding Modes
The defining interaction of acridine-based compounds with DNA is intercalation, a process where the flat acridine ring system inserts itself between the base pairs of the DNA double helix. nih.gov This binding mode is primarily stabilized by non-covalent π-π stacking interactions between the aromatic system of the acridine molecule and the DNA base pairs. nih.gov
It has been proposed that for some drugs, the mechanism of intercalation may be preceded by an initial binding step within one of the DNA grooves before the molecule inserts itself between the base pairs. rsc.org
Specificity for DNA Minor Groove Binding
While the side chains of some complex acridine derivatives can reside in the DNA grooves to stabilize the intercalated complex, the acridine ring itself is not typically classified as a classic minor groove binder in the same vein as compounds like Hoechst 33258 or distamycin. nih.gov DNA minor groove binders and intercalators are generally considered two distinct classes of DNA-binding agents, each with different structural characteristics and modes of interaction. nih.gov
NMR studies of a bifunctional platinum–acridine conjugate, PT-BIS(ACRAMTU), demonstrated that while the acridine rings deeply intercalate, the platinum-containing linker lies within the minor groove. nih.gov This indicates a cooperative binding mode where groove interaction plays a stabilizing role for the primary intercalation event, rather than being the sole or specific mode of interaction for the entire molecule. Therefore, the primary interaction of the core benzo[c]acridine structure is intercalation, not specific minor groove binding.
Evaluation of Effects on DNA Thermal Stability
A direct consequence of DNA intercalation is the enhancement of the thermal stability of the DNA duplex. The insertion of an intercalating agent between base pairs introduces additional stabilizing forces that require more energy to denature the DNA. This increase in stability is quantifiable as a change in the melting temperature (Tm), the temperature at which half of the double-stranded DNA has dissociated into single strands.
Studies on acridine derivatives have demonstrated a significant capacity to stabilize the DNA double helix. For example, the bifunctional platinum-acridine agent PT-BIS(ACRAMTU) was found to be a potent stabilizer of DNA.
| Compound | DNA Type | Change in Melting Temperature (ΔTm) | Reference |
|---|---|---|---|
| PT-BIS(ACRAMTU) | d(GCTATAGC)2 duplex | > 30 K | nih.gov |
This substantial increase in melting temperature underscores the powerful stabilizing effect that results from the bis-intercalation of the acridine moieties, which effectively "staples" the DNA strands together.
In Vitro DNA Fragmentation and Integrity Assays
The interaction of benzo[c]acridine derivatives with DNA can lead to structural damage and a loss of integrity, which can be assessed using in vitro assays. These assays typically use supercoiled plasmid DNA (Form I) as a substrate. When a single-strand break (nick) occurs, the supercoiled plasmid relaxes into an open-circular form (Form II). A subsequent double-strand break results in a linear form (Form III). The different forms can be separated and visualized using agarose (B213101) gel electrophoresis.
Studies have shown that various acridine derivatives can induce DNA cleavage. nih.govnih.gov For example, a study on aza-analogous benzo[c]phenanthridine (B1199836) P8-D6, a structurally related compound, utilized the single-cell gel electrophoresis ("comet assay") to analyze DNA damage. mdpi.com The results showed that treatment with the compound led to significant genotoxic effects, indicative of DNA strand breaks. mdpi.com This ability to compromise DNA integrity is a key component of the cytotoxic mechanism of these compounds.
Modulation of Key Enzymatic and Protein Targets
Beyond direct DNA binding, benzo[c]acridine derivatives exert their biological effects by targeting enzymes that are critically involved in maintaining DNA topology and integrity, namely DNA topoisomerases.
Inhibition of DNA Topoisomerases I and II
DNA topoisomerases (Topo) are essential enzymes that resolve topological problems in DNA, such as supercoiling, that arise during replication and transcription. nih.gov There are two main types: Topoisomerase I (Topo I), which creates transient single-strand breaks, and Topoisomerase II (Topo II), which creates transient double-strand breaks. embopress.org These enzymes are vital for cell survival, making them important targets for anticancer drugs.
Acridine-based compounds can act as topoisomerase inhibitors through two primary mechanisms:
Topoisomerase Poisons : These agents stabilize the transient covalent complex formed between the topoisomerase enzyme and the DNA strand. mdpi.com This "trapped" complex becomes a physical roadblock to DNA replication and transcription machinery, leading to the generation of lethal double-strand breaks and subsequent cell death.
Catalytic Inhibitors : These agents interfere with the catalytic cycle of the enzyme without stabilizing the DNA-enzyme complex. mdpi.com This can occur by preventing the enzyme from binding to DNA or by inhibiting other steps in its function, such as ATP binding in the case of Topo II. mdpi.com
Research has shown that compounds structurally related to 4-hydroxybenzo[c]acridin-3(12H)-one can inhibit both Topo I and Topo II. For instance, the aza-analogous benzo[c]phenanthridine P8-D6 was identified as a dual Topo I and Topo II poison. mdpi.com However, another study investigating a different set of substituted benz[c]acridines found them to be devoid of topoisomerase poisoning activity, while related benz[a]acridine (B1217974) derivatives were potent Topo I poisons. nih.gov This highlights that inhibitory activity and mechanism are highly dependent on the specific chemical structure of the derivative.
| Compound Class/Derivative | Target Enzyme(s) | Observed Mechanism | Reference |
|---|---|---|---|
| Aza-analogous Benzo[c]phenanthridine (P8-D6) | Topo I & Topo II | Dual Poison (stabilizes covalent Topo-DNA complex) | mdpi.com |
| Substituted Benz[c]acridines | Topo I & Topo II | Devoid of poisoning activity in tested series | nih.gov |
| Dihydrobenz[a]acridines | Topo I | Poison (enhanced DNA cleavage) | nih.gov |
| 3,9-Disubstituted Acridines | Topo I & Topo IIα | Catalytic Inhibition (interferes with decatenation) | mdpi.com |
The ability of these compounds to act as dual inhibitors of both topoisomerase I and II is of significant interest, as this could potentially circumvent drug resistance that may arise from the mutation or downregulation of a single enzyme target. mdpi.com
Regulatory Effects on Protein Kinases (e.g., Extracellular Signal-Regulated Kinases (ERK) Pathway, Phosphatidylinositol 3-Kinase (PI3Kα))
While direct studies on the regulatory effects of this compound on the ERK and PI3Kα pathways are not extensively documented, research on related acridone (B373769) derivatives provides insights into their potential as protein kinase inhibitors. Acridone alkaloids have been shown to influence the ERK/MAPK signaling pathway, which is crucial for cell proliferation, differentiation, and survival. scielo.org.mx For instance, the acridone alkaloid buxifoliadine E has been found to inhibit the proliferation of various cancer cell lines by suppressing the Erk pathway. scielo.org.mx Molecular docking studies suggest that this inhibition may occur through binding at the ATP-binding site of Erk2. scielo.org.mx
The broader family of acridine derivatives has also been identified as potent inhibitors of several protein kinases. nih.gov Some aminoacridines can inhibit protein kinase C (PKC), a key enzyme in signal transduction, with the mechanism appearing to involve interactions with both the catalytic and regulatory domains of the enzyme. nih.gov Furthermore, certain benzo[c]quinoliziniums, which share a structural relationship with benzo[c]acridines, have been identified as selective inhibitors of protein kinase CKII. nyu.edu While these findings are promising, further research is necessary to determine if this compound and its specific derivatives exhibit similar regulatory effects on protein kinases like ERK and PI3Kα.
Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition
Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA repair and a target in cancer therapy. While direct evidence of PARP-1 inhibition by this compound is not available, the potential for related heterocyclic structures to act as PARP-1 inhibitors has been explored. For example, novel 4,5-dihydrospiro[benzo[c]azepine-1,1'-cyclohexan]-3(2H)-one derivatives have been designed and synthesized as PARP-1 inhibitors. nih.gov One of the lead compounds from this series demonstrated potent anti-proliferative activity and was found to inhibit the biosynthesis of poly(ADP-ribose) more effectively than the known inhibitor rucaparib (B1680265) in western blot analyses. nih.gov These findings suggest that the core structure of these compounds may provide a scaffold for the development of novel PARP-1 inhibitors. Given the structural similarities, it is plausible that benzo[c]acridinone derivatives could also interact with and inhibit PARP-1, though this requires experimental validation.
Telomerase Activity Modulation
Telomerase is an enzyme crucial for maintaining telomere length and is a significant target in cancer research. The planar aromatic structure of acridine derivatives makes them well-suited to interact with DNA G-quadruplexes, which can form in telomeric regions and inhibit telomerase activity. nih.gov Studies on trisubstituted acridine derivatives have shown a correlation between their ability to stabilize G-quadruplex DNA and their potency as telomerase inhibitors. nih.gov
More specifically, research into acridone derivatives as G-quadruplex stabilizers has gained attention. nih.gov Certain acridone derivatives have demonstrated selectivity for G-quadruplex structures over duplex DNA, with some showing a particular affinity for the G-quadruplex in the promoter region of the MYC oncogene. nih.gov While direct modulation of telomerase activity by this compound has not been reported, the established activity of related acridine and acridone compounds suggests that this is a viable area for future investigation.
Inhibition of Photosystem II (PSII) and 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) in Phytotoxic Contexts
In the realm of agriculture, the inhibition of essential plant enzymes is a key mechanism for herbicides. While there is no specific research on the effects of this compound on Photosystem II (PSII), the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) is a known mechanism for several classes of herbicides. HPPD is a crucial enzyme in the biosynthesis of plastoquinone, which is essential for the function of the photosynthetic electron transport chain and as a cofactor for phytoene (B131915) desaturase in carotenoid biosynthesis.
Triketone herbicides are a well-known class of HPPD inhibitors. nih.gov The inhibition of HPPD by these compounds leads to a depletion of plastoquinone, which in turn can enhance the efficacy of PSII-inhibiting herbicides. nyu.edu While the direct inhibition of HPPD or PSII by this compound has not been documented, the structural features of this compound could potentially allow for interaction with these or other herbicide target sites. Further screening and mechanistic studies would be necessary to explore this potential.
Lipoxygenase (LOX) Inhibitory Mechanisms in Anti-inflammatory Research
Lipoxygenases (LOXs) are enzymes that play a significant role in the inflammatory process through the production of leukotrienes and other lipid mediators. The inhibition of LOX is therefore a target for the development of anti-inflammatory drugs. While direct studies on the LOX inhibitory activity of this compound are not available, the potential for related structures to inhibit these enzymes has been investigated.
For instance, soybean lipoxygenase has been used as a model to study the epoxidation of benzo(a)pyrene-7,8-dihydrodiol, indicating an interaction between the enzyme and polycyclic aromatic compounds. nih.gov Furthermore, various heterocyclic compounds have been explored as LOX inhibitors. Coumarin derivatives, for example, have demonstrated effective lipoxygenase inhibition activity. nih.gov The search for novel LOX inhibitors is an active area of research, and given the structural diversity of the benzo[c]acridinone class, it is possible that some derivatives may exhibit anti-inflammatory effects through the inhibition of LOX.
Elucidation of Cellular Response Mechanisms in Research Models
Pathways of Apoptosis Induction (e.g., Caspase-3 Activation, Reactive Oxygen Species (ROS)-JNK1 Pathway, Regulation of Bax/Bid/DR5 Proteins)
The induction of apoptosis, or programmed cell death, is a key mechanism of action for many anticancer agents. Research into benzo[c]acridine-dione derivatives has provided evidence of their ability to induce apoptosis in cancer cells. One study on a series of novel benzo[c]acridine-diones found that a lead compound induced cell-cycle arrest at the G2/M phase and subsequently triggered apoptosis at low concentrations. researchgate.netnih.gov At higher concentrations, the same compound was observed to cause necrosis. researchgate.netnih.gov
The antitumor activity of acridine derivatives has often been linked to their ability to intercalate into DNA and inhibit topoisomerase enzymes, which can lead to the induction of apoptosis. researchgate.net While the specific apoptotic pathways activated by this compound have not been elucidated, research on related compounds suggests the involvement of key apoptotic regulators. For example, studies on other chemotherapeutic agents have shown that apoptosis can be mediated through the activation of caspase-3 and the regulation of pro-apoptotic proteins like Bax and Bid. scielo.org.mx The generation of reactive oxygen species (ROS) and the activation of the JNK1 pathway are also common mechanisms leading to apoptosis. Further investigation is required to determine if this compound and its derivatives utilize these specific pathways to induce cell death.
Table of Investigated Benzo[c]acridine-dione Derivatives and their Cytotoxic Activity
| Compound | Cell Line | IC50 (µM) |
| 4c | MCF-7 | 10.54 |
| A2780 | 12.87 | |
| HeLa | 15.21 | |
| HepG2 | 18.93 | |
| DU145 | 14.65 | |
| A549 | 20.11 | |
| PC3 | 9.87 | |
| LNCAP | 24.32 | |
| 4g | MCF-7 | 7.32 |
| A2780 | 8.12 | |
| HeLa | 9.54 | |
| HepG2 | 11.23 | |
| DU145 | 6.78 | |
| A549 | 13.45 | |
| PC3 | 5.23 | |
| LNCAP | 16.76 | |
| Data sourced from a study on the cytotoxic activity of novel benzo[c]acridine-diones. nih.gov |
Cell Cycle Perturbation and Arrest Mechanisms (e.g., G2/M Phase Injury)
Derivatives of this compound and related acridine compounds have been shown to exert their cytotoxic effects in part by interfering with the normal progression of the cell cycle. A notable mechanism is the induction of cell cycle arrest, particularly at the G2/M phase. This disruption prevents cancer cells from proceeding through mitosis, ultimately leading to a halt in proliferation and, in many cases, apoptosis.
For instance, studies on various acridine derivatives have demonstrated their ability to cause a significant accumulation of cells in the G2/M phase. This effect is often linked to the inhibition of tubulin polymerization, a critical process for the formation of the mitotic spindle. nih.gov By disrupting microtubule dynamics, these compounds effectively trigger the G2/M checkpoint, a key regulatory node in the cell cycle that ensures genomic integrity before cell division.
The perturbation of the cell cycle is a hallmark of many anticancer agents. In the context of acridine-based compounds, this G2/M phase arrest can be a dose-dependent phenomenon. At higher concentrations, the disruption of the cell cycle is more pronounced, leading to potent anti-proliferative effects. nih.gov This mechanism of action underscores the potential of this compound derivatives as candidates for further investigation in cancer therapy.
Research on Anti-proliferative Activity in Various Cancer Cell Lines (e.g., LNCaP, SH-SY5Y, HepG2, HT29, A549, MT-4)
The anti-proliferative potential of this compound and its analogs has been evaluated across a diverse panel of human cancer cell lines, demonstrating a broad spectrum of activity. Research has consistently shown that these compounds can inhibit the growth of various cancer types, including those of the prostate, nervous system, liver, colon, and lung.
Prostate Cancer (LNCaP): Arylpiperazine derivatives, which share structural similarities with some acridine compounds, have been investigated for their efficacy against prostate cancer cell lines like LNCaP. nih.gov These studies highlight the potential for this class of compounds to target androgen-sensitive prostate cancers.
Neuroblastoma (SH-SY5Y): The SH-SY5Y neuroblastoma cell line has been utilized in studies involving acridine orange-based platinum(II) complexes, which induced cytotoxicity and cell cycle perturbation. nih.gov Furthermore, other studies on SH-SY5Y cells have explored the anti-proliferative effects of various compounds, indicating the cell line's relevance in screening potential anticancer agents. researchgate.netmdpi.com
Hepatocellular Carcinoma (HepG2): The HepG2 cell line, derived from a human liver carcinoma, has been used to assess the growth inhibitory effects of different chemical entities. researchgate.net This provides a model for evaluating the potential of this compound derivatives against liver cancer.
Colon Carcinoma (HT29): The HT29 colon adenocarcinoma cell line is a frequently used model in cancer research. Studies on tetrahydroacridine derivatives and other acridone-based compounds have demonstrated significant cytotoxic activity against HT29 cells. nih.govnih.govresearchgate.net
Lung Carcinoma (A549): The A549 cell line, a model for non-small cell lung cancer, has been employed to test the anti-proliferative activity of various acridine and indolizine (B1195054) derivatives. researchgate.netnih.govresearchgate.net These studies have identified compounds with potent growth-inhibitory effects on this cell line.
The table below summarizes the anti-proliferative activity of selected acridine and related derivatives in various cancer cell lines.
| Compound Class | Cell Line | Effect | Reference |
| Tetrahydroacridine derivatives | A549, HT29 | High cytotoxic activity | nih.gov |
| Acridone derivatives | HT29, MCF-7, A-549 | Inactive against HT-29, varied activity in others | nih.govresearchgate.net |
| Acridine Orange based Pt(II) complexes | SH-SY5Y | Cytotoxicity and cell cycle perturbation | nih.gov |
| Arylpiperazine derivatives | LNCaP | Evaluated for activity | nih.gov |
Investigating Potential for Overcoming Multidrug Resistance in In Vitro Models
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), a phenomenon where cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs. Some acridine derivatives have shown promise in overcoming MDR. For instance, certain N10-substituted acridone derivatives have been computationally analyzed to predict their potential to modulate MDR. researchgate.net
Furthermore, research on acridine orange-based platinum(II) complexes has indicated that their cytotoxic effects can be independent of GSTP1 up-regulation, an enzyme often implicated in drug resistance. nih.gov This suggests a mechanism of action that may circumvent common resistance pathways. The ability of these compounds to remain effective in cell lines that overexpress drug efflux pumps or have other resistance mechanisms is a critical area of ongoing research.
Mechanisms of Anti-Amyloid Aggregation Activity
Beyond their anticancer properties, derivatives of this compound and related acridine structures have garnered attention for their potential role in neurodegenerative diseases, particularly for their ability to inhibit the aggregation of amyloid proteins. The formation of amyloid plaques is a pathological hallmark of Alzheimer's disease.
Inhibition of Protein Self-Assembly and Amyloid Depolymerization
The anti-amyloid activity of these compounds stems from their ability to interfere with the self-assembly of amyloidogenic peptides, such as amyloid-beta (Aβ). nih.gov They can inhibit the formation of new amyloid aggregates and, in some cases, even disaggregate pre-formed fibrils. nih.gov This dual action makes them attractive candidates for therapeutic intervention in Alzheimer's disease. The mechanism often involves direct binding to Aβ monomers or oligomers, which redirects the aggregation pathway towards the formation of non-toxic, unstructured aggregates. nih.gov
Structural Determinants Influencing Anti-Amyloid Activity (e.g., Planarity, Tautomerism)
The effectiveness of these compounds as anti-amyloid agents is closely linked to their molecular structure. Key structural features that influence their activity include:
Planarity: The planar aromatic ring system of the acridine scaffold is crucial for its interaction with the amyloid beta-peptide. nih.gov This planarity allows the molecule to intercalate between the β-sheets of amyloid fibrils, disrupting their structure. The aromatic rings can engage in π-π stacking interactions with the aromatic residues of the Aβ peptide, which are known to play a critical role in the aggregation process. chemrxiv.orgchemrxiv.org
Tautomerism: The presence of the hydroxy group at position 4 and the adjacent carbonyl group at position 3 in this compound allows for the existence of different tautomeric forms. This structural flexibility can influence the compound's binding affinity and mode of interaction with the Aβ peptide. The ability to adopt different conformations may allow for more effective disruption of the hydrogen bonding networks that stabilize the amyloid fibril structure.
The table below highlights the structural features of acridine derivatives that contribute to their anti-amyloid activity.
| Structural Feature | Mechanism of Action | Reference |
| Planar Aromatic System | Intercalation into β-sheets, π-π stacking interactions | nih.govchemrxiv.orgchemrxiv.org |
| Substituents on the Acridine Ring | Modulation of binding affinity and specificity | nih.govfrontiersin.org |
Computational Chemistry and in Silico Modeling in 4 Hydroxybenzo C Acridin 3 12h One Research
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the binding site of a macromolecular target, such as a protein or nucleic acid.
Molecular docking studies are critical for identifying the most likely biological targets for a compound and understanding its mechanism of action at a molecular level. For the benzo[c]acridine scaffold, several biological targets are of interest. Acridine (B1665455) derivatives are well-known for their ability to interact with DNA and inhibit enzymes that regulate DNA topology, such as topoisomerases. nih.govmdpi.com
In a study on novel benzo[c]acridine-diones, molecular docking was used to investigate their interaction with tubulin, a key protein involved in cell division and a target for anticancer drugs. nih.gov One particularly active derivative, compound 4g (7-(4-chlorophenyl)-9,9-dimethyl-12-phenyl-9,10,11,12-tetrahydrobenzo[c]acridine-5,6(7H,8H)-dione), was docked into the colchicine-binding site of tubulin to elucidate its inhibitory action. nih.govresearchgate.net The simulation revealed a plausible binding mode within this specific pocket, providing a structural hypothesis for its potent cytotoxic activity. nih.gov
While specific docking studies on 4-hydroxybenzo[c]acridin-3(12H)-one against targets like D1 protein, 4-hydroxyphenylpyruvate dioxygenase (HPPD), or Extracellular signal-regulated kinase (ERK) are not prominently documented, the general methodology would involve preparing the 3D structure of the compound and docking it into the crystal structures of these respective proteins. The resulting poses would be scored based on binding energy to predict whether the compound is likely to be an effective inhibitor. Similarly, docking simulations with DNA or topoisomerase-DNA complexes could reveal the potential for this compound to act as a DNA intercalator or a topoisomerase poison. nih.govmdpi.com
| Compound Class | Potential Target | Predicted Binding Site | Computational Method | Reference |
|---|---|---|---|---|
| Benzo[c]acridine-dione (e.g., Compound 4g) | Tubulin | Colchicine-binding site | Molecular Docking | nih.govresearchgate.net |
| Acridine Derivatives | Topoisomerase II | DNA-enzyme interface | Molecular Docking | nih.gov |
| Acridine Derivatives | DNA | Intercalation between base pairs | Spectroscopic & Docking Studies | mdpi.com |
The stability of a ligand-target complex is determined by a network of non-covalent intermolecular interactions. Analyzing these interactions is a key output of molecular docking simulations.
For the docked benzo[c]acridine-dione derivative 4g in the colchicine-binding site of tubulin, the analysis revealed critical interactions. The binding was stabilized by one hydrogen bond and several hydrophobic interactions with key amino acid residues such as Val318, Cys241, Leu248, Ala250, Leu255, Ala316, Val318, and Ala354. researchgate.net This combination of forces helps to anchor the ligand within the binding pocket, explaining its inhibitory effect on tubulin polymerization. nih.govresearchgate.net
The acridine scaffold, being a large, planar, and aromatic system, is particularly adept at forming π-π stacking interactions. This type of interaction is fundamental to the ability of many acridine derivatives to intercalate between the base pairs of DNA. mdpi.com Furthermore, the nitrogen atom in the acridine ring and the hydroxyl and carbonyl groups of this compound are capable of acting as hydrogen bond acceptors and donors, respectively. These hydrogen bonds are often crucial for binding specificity and affinity with protein targets, where they can interact with polar residues in the active site. mdpi.com
| Compound/Scaffold | Target | Interaction Type | Key Residues / Components | Reference |
|---|---|---|---|---|
| Benzo[c]acridine-dione (Compound 4g) | Tubulin | Hydrogen Bond, Hydrophobic | Cys241, Leu255, Ala316, Val318 | researchgate.net |
| Acridine Scaffold | DNA | π-π Stacking | DNA base pairs (e.g., Guanine, Cytosine) | nih.govmdpi.com |
| Acridine Derivatives | Human Serum Albumin (HSA) | Hydrogen Bonding, van der Waals | Trp residues | mdpi.com |
Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Stability
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations can provide fundamental insights into its intrinsic properties. These calculations can determine the optimized molecular geometry, distribution of electron density, and the energies of frontier molecular orbitals (HOMO and LUMO). cuny.edu
Molecular Dynamics Simulations for Conformational Dynamics and Binding Energetics
While molecular docking provides a static snapshot of a ligand-target complex, Molecular Dynamics (MD) simulations allow for the study of the system's movement and evolution over time. nih.govyoutube.com An MD simulation of this compound bound to a target protein would reveal the stability of the binding pose predicted by docking. nih.gov
By simulating the complex for nanoseconds or longer, researchers can observe the flexibility of the protein, the conformational changes of the ligand within the binding site, and the dynamics of their interactions. nih.gov This provides a more realistic view of the binding event. Key analyses from MD simulations include Root Mean Square Deviation (RMSD) to assess the stability of the complex, and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. nih.gov Furthermore, techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to the simulation trajectory to calculate the binding free energy, offering a more accurate estimation of binding affinity than docking scores alone. nih.gov
Cheminformatics Approaches for Virtual Screening and Lead Optimization
Cheminformatics combines computational methods to process and analyze large chemical datasets. For a compound like this compound, these approaches are vital for drug discovery campaigns. libretexts.org
Virtual screening is a key cheminformatics technique where large libraries of compounds are computationally evaluated to identify those most likely to bind to a drug target. nih.gov If this compound were identified as a "hit," its structure could be used as a query in a similarity search to find related compounds with potentially improved properties. libretexts.org
Once a promising lead compound is identified, cheminformatics plays a crucial role in lead optimization. This iterative process involves making small chemical modifications to the lead structure to improve its activity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can be built to correlate chemical structures with biological activity, guiding the synthesis of new derivatives with higher predicted potency and better drug-like characteristics. nih.gov
Advanced Research Methodologies and Techniques Employed in 4 Hydroxybenzo C Acridin 3 12h One Studies
Spectroscopic Methods for Molecular Interaction Investigations
Spectroscopic techniques are fundamental in determining how a compound physically interacts with biological macromolecules like DNA and proteins. These methods provide critical data on binding modes, affinity, and the structural consequences of such interactions.
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a primary tool for investigating the binding of compounds to DNA. The interaction between a small molecule and DNA can perturb the electronic transitions of the molecule's chromophore, leading to changes in the absorption spectrum. Typically, a fixed concentration of the compound is titrated with increasing concentrations of DNA.
Hypochromism and Hyperchromism:
Hypochromism , a decrease in molar absorptivity, is often observed when a compound intercalates between DNA base pairs. This effect arises from the coupling of the compound's chromophore with the electronic states of the DNA bases, restricting the electronic transitions.
Hyperchromism , an increase in molar absorptivity, can occur with other binding modes, such as groove binding or electrostatic interactions, or if the interaction causes a conformational change in the DNA structure.
By analyzing these spectral changes, researchers can infer the mode of binding. Furthermore, the data from these titrations can be used to calculate the intrinsic binding constant (Kb), which quantifies the affinity of the compound for DNA. Studies on various acridine (B1665455) derivatives have successfully used this method to establish their DNA-binding properties. mdpi.com
Illustrative Data: UV-Vis Titration Analysis
The following table demonstrates how data from a UV-Vis titration experiment would be presented to determine the binding constant of a compound with DNA.
| DNA Concentration (µM) | Absorbance at λmax | Δ Absorbance |
| 0 | 0.500 | 0.000 |
| 10 | 0.485 | 0.015 |
| 20 | 0.472 | 0.028 |
| 30 | 0.460 | 0.040 |
| 40 | 0.451 | 0.049 |
| 50 | 0.443 | 0.057 |
Note: This table is an illustrative example of data generated from a UV-Vis titration experiment and does not represent actual experimental results for 4-hydroxybenzo[c]acridin-3(12H)-one.
Fluorescence spectroscopy is another powerful technique for studying molecular interactions, offering higher sensitivity than absorption spectroscopy. It is particularly useful for investigating the binding of compounds to proteins, such as human serum albumin (HSA), which is crucial for understanding a drug's pharmacokinetic profile. nih.gov
The intrinsic fluorescence of proteins, typically from tryptophan residues, can be "quenched" (decreased) upon the binding of a ligand. This quenching can occur through various mechanisms, including collisional deactivation or the formation of a non-fluorescent ground-state complex. By monitoring the decrease in fluorescence intensity as a function of the compound's concentration, one can determine binding constants (KSV) and the number of binding sites. nih.gov This method was used to confirm that certain acridine derivatives could bind to Sudlow site I on HSA. nih.gov
Illustrative Data: Fluorescence Quenching Analysis
This table illustrates typical parameters calculated from a fluorescence quenching study of a compound binding to a protein like HSA.
| Parameter | Value | Unit |
| Stern-Volmer Quenching Constant (KSV) | 2.26 | M-1 |
| Binding Constant (Kb) | 2.54 | M-1 |
| Number of Binding Sites (n) | ~1 | - |
Note: This table is an illustrative example of data generated from a fluorescence quenching experiment and does not represent actual experimental results for this compound. The values are based on findings for related acridine derivatives. nih.gov
Biochemical Assays for Enzyme Inhibition and Pathway Analysis
Biochemical assays are critical for identifying specific molecular targets of a compound, such as enzymes involved in cellular proliferation and survival. For acridine-based compounds, a major area of investigation is their ability to inhibit DNA topoisomerases, enzymes that resolve DNA topological problems during replication and transcription. mdpi.com
Enzyme inhibition assays, such as DNA relaxation assays for Topoisomerase I and decatenation assays for Topoisomerase IIα, are performed in a cell-free system. mdpi.com
Topoisomerase I Relaxation Assay: In this assay, supercoiled plasmid DNA is incubated with Topoisomerase I and the test compound. An effective inhibitor will prevent the enzyme from relaxing the supercoiled DNA, which can be visualized using agarose (B213101) gel electrophoresis.
Topoisomerase IIα Decatenation Assay: This assay uses catenated (interlocked) DNA minicircles as a substrate. Topoisomerase IIα decatenates these networks into individual circles. An inhibitor will prevent this separation, and the results are again analyzed by gel electrophoresis.
Studies on substituted acridines show that their inhibitory activity can be highly dependent on their structure. mdpi.com While some benz[c]acridine (B1195844) derivatives were found to be inactive as topoisomerase poisons, other related structures were potent inhibitors. nih.gov
Cell-Based Assays for Investigating Cellular Responses
To evaluate the cytotoxic or anti-proliferative potential of a compound, viability assays are routinely used. The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl tetrazolium bromide) assay is a common colorimetric method used in the study of acridine derivatives. nih.govnih.govrsc.org
In this assay, metabolically active cells reduce the yellow tetrazolium salt (MTT) into a purple formazan (B1609692) product via mitochondrial dehydrogenase enzymes. The amount of formazan produced, which is measured with a spectrophotometer, is directly proportional to the number of viable cells. The WST-8 assay operates on a similar principle but produces a water-soluble formazan, simplifying the procedure. nih.govnih.govrsc.org Results are often expressed as the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%. Research on related benzo[c]acridine-diones has determined their IC50 values across a panel of cancer cell lines. nih.gov
If a compound reduces cell viability, the next step is to determine the mechanism of cell death, with a primary focus on apoptosis. A multi-assay approach is typically used to confirm apoptosis.
Flow Cytometry: This technique is central to apoptosis research. Using Annexin V/Propidium Iodide (PI) double staining, it can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. nih.govresearchgate.net Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis, while PI only enters cells with compromised membranes (late apoptotic or necrotic cells). Flow cytometry is also used for cell cycle analysis, which showed that a related benzo[c]acridine-dione induced cell-cycle arrest at the G2/M phase. nih.gov
Western Blotting: This immunoassay technique is used to detect and quantify specific proteins. In apoptosis studies, it is used to measure changes in the expression levels of key regulatory proteins, such as members of the Bcl-2 family (e.g., Bcl-2, Bax) and executioner caspases (e.g., cleaved Caspase-3), to confirm the activation of apoptotic pathways.
Acridine Orange Staining: Acridine orange is a fluorescent dye that intercalates with nucleic acids. When viewed under a fluorescence microscope, it stains the nuclear DNA of healthy cells green, but in apoptotic cells, it reveals chromatin condensation and the formation of apoptotic bodies as bright green or yellowish-green fragments.
Comet Assay (Single Cell Gel Electrophoresis): This is a sensitive method for detecting DNA damage, particularly the DNA fragmentation characteristic of late-stage apoptosis. Individual cells are embedded in agarose, lysed, and subjected to electrophoresis. Cells with fragmented DNA form a "comet" shape with a tail of DNA fragments, the length of which is proportional to the extent of DNA damage.
Gene Expression Analysis (e.g., Quantitative Real-Time PCR)
Quantitative Real-Time Polymerase Chain Reaction (qPCR) is a powerful and widely used technique for quantifying gene expression levels. nih.govgene-quantification.de It allows for the sensitive and specific measurement of the amount of a particular mRNA transcript in a biological sample. nih.gov This methodology is crucial for understanding how a compound like this compound might alter cellular function at the genetic level.
The process begins with the extraction of total RNA from cells that have been treated with the compound of interest and from untreated control cells. This RNA is then reverse-transcribed into complementary DNA (cDNA), which serves as the template for the qPCR reaction. researchgate.net The qPCR itself involves amplifying a specific target gene's cDNA using sequence-specific primers and a fluorescent dye, such as SYBR Green I, or a fluorescently labeled probe. gene-quantification.de The SYBR Green dye, for instance, binds to double-stranded DNA, and its fluorescence increases proportionally with the amount of amplified product. gene-quantification.de
The qPCR instrument monitors this fluorescence in real-time during each cycle of amplification. The cycle at which the fluorescence signal crosses a certain threshold is known as the quantification cycle (Cq). researchgate.net A lower Cq value indicates a higher initial amount of the target mRNA in the sample. researchgate.net To ensure accuracy, the expression levels of the target genes are normalized to the expression of one or more stable reference genes, often called housekeeping genes, which are not expected to change under the experimental conditions. researchgate.net
By comparing the normalized Cq values of the treated samples to the control samples, researchers can determine the fold change in gene expression induced by the compound. This allows for the identification of genes that are either upregulated or downregulated in response to this compound, providing insights into the molecular pathways it may affect. oaepublish.com For example, a qPCR array could be designed to investigate the expression of genes involved in specific cellular processes like the cell cycle, apoptosis, or DNA damage response. oaepublish.com
Table 1: Example of Potential Gene Expression Data from a Hypothetical qPCR Experiment
| Gene Target | Cellular Function | Hypothetical Fold Change (Treated vs. Control) |
| BAX | Apoptosis Regulator | 2.5 |
| BCL-2 | Apoptosis Regulator | -1.8 |
| CDKN1A (p21) | Cell Cycle Inhibitor | 3.2 |
| CCND1 (Cyclin D1) | Cell Cycle Regulator | -2.1 |
| RAD51 | DNA Repair | 1.5 |
This table is illustrative and does not represent actual experimental data for this compound.
Microscopy Techniques for Subcellular Localization and Morphological Assessment
Microscopy techniques are indispensable for visualizing the effects of a compound on cell structure and determining its location within the cell. Advanced methods like fluorescence microscopy and atomic force microscopy (AFM) provide high-resolution data on cellular morphology and the distribution of molecules.
Cell Imaging for Subcellular Localization:
Fluorescence microscopy is a key tool for determining where a compound or its molecular target is located within a cell. If the compound itself is fluorescent, its distribution can be directly visualized in treated cells. Alternatively, researchers can use fluorescently labeled antibodies that specifically bind to the compound or to proteins whose expression or localization is altered by the compound.
Confocal microscopy, a specialized type of fluorescence microscopy, is particularly powerful as it allows for the acquisition of high-resolution optical images from a thin section of the sample, effectively removing out-of-focus light. This results in sharper images and enables the three-dimensional reconstruction of the cell, providing precise information on the subcellular localization of the fluorescent signal (e.g., in the nucleus, mitochondria, or cytoplasm).
Atomic Force Microscopy (AFM) for Morphological Assessment:
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can be used to visualize and measure the surface topography of cells at the nanometer scale. nih.gov It does not rely on light and can be performed on living cells in their physiological environment. nih.gov In the context of studying the effects of a compound like this compound, AFM can be used to assess changes in cell morphology, such as cell size, shape, and surface roughness.
The AFM works by scanning a sharp tip at the end of a flexible cantilever over the surface of the cell. nih.gov The forces between the tip and the cell surface cause the cantilever to deflect, and this deflection is measured by a laser beam. This information is then used to create a detailed three-dimensional topographical map of the cell surface. nih.gov By comparing AFM images of treated and untreated cells, researchers can quantify changes in cellular morphology, providing insights into the compound's impact on the cytoskeleton and cell membrane integrity. nih.gov Furthermore, AFM can be used in a force spectroscopy mode to probe the mechanical properties of cells, such as their stiffness or adhesion forces, which can be altered by drug treatments. nih.gov
Table 2: Potential Morphological and Localization Observations
| Technique | Parameter | Potential Observation with this compound |
| Confocal Microscopy | Subcellular Localization | Accumulation of a fluorescent analog in the nucleus or mitochondria. |
| Protein Distribution | Redistribution of a key signaling protein from the cytoplasm to the nucleus. | |
| Atomic Force Microscopy | Cell Morphology | Increase in cell surface roughness and formation of membrane blebs. |
| Mechanical Properties | Decrease in cellular stiffness, indicating cytoskeletal disruption. |
This table is illustrative and does not represent actual experimental data for this compound.
Future Perspectives and Emerging Research Directions for 4 Hydroxybenzo C Acridin 3 12h One Research
Rational Design and Synthesis of Next-Generation Benzo[c]acridinone Scaffolds with Enhanced Selectivity and Potency
The rational design of new therapeutic agents is a cornerstone of modern drug discovery. rsc.org For benzo[c]acridinone derivatives, future efforts will focus on synthetically modifying the core structure to optimize its pharmacological properties. This involves a deep understanding of the structure-activity relationships (SAR) to enhance potency against specific biological targets while minimizing off-target effects.
Key strategies include:
Substitution Pattern Modification: The nature and position of substituents on the acridine (B1665455) core are critical determinants of biological activity and selectivity. nih.gov Future research will systematically explore the introduction of various functional groups (e.g., electron-donating, electron-withdrawing, hydrogen-bonding moieties) at different positions to fine-tune the molecule's interaction with its target.
Computational Modeling and Docking: In silico tools are indispensable for predicting how newly designed molecules will bind to their targets. nih.gov Molecular docking simulations can guide the design of derivatives that fit more precisely into the active site of a target enzyme or receptor, thereby enhancing potency. nih.gov This approach allows for the pre-screening of virtual libraries of compounds, prioritizing the synthesis of those with the highest predicted activity. nih.gov
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can improve the compound's metabolic stability, reduce toxicity, and enhance target affinity.
Table 1: Strategies for Rational Design of Benzo[c]acridinone Derivatives
| Design Strategy | Objective | Example Approach | Desired Outcome |
| Structure-Activity Relationship (SAR) Studies | To identify key structural features responsible for biological activity. | Synthesize a series of analogs with systematic variations in substituents. | Enhanced potency and selectivity. |
| Molecular Docking | To predict the binding mode and affinity of a ligand to its target protein. | Docking designed derivatives into the active site of targets like tubulin or topoisomerase. | Prioritization of potent compounds for synthesis. nih.govresearchgate.net |
| Pharmacophore Modeling | To create a model of the essential features required for a molecule to bind to a specific target. | Aligning known active compounds to identify common chemical features. | Design of novel scaffolds with improved target interaction. |
| Side-Chain Engineering | To improve physicochemical properties such as solubility and cell permeability. | Introduction of polar or ionizable groups onto the benzo[c]acridinone core. | Better bioavailability and drug-like properties. |
Exploration of Novel Molecular Targets and Mechanistic Pathways
While the ability of acridine-based compounds to intercalate with DNA is well-established, the full spectrum of their biological targets is still being uncovered. nih.gov Future research will aim to identify and validate novel molecular targets for 4-hydroxybenzo[c]acridin-3(12H)-one and its derivatives, moving beyond traditional DNA-centric mechanisms.
Emerging areas of investigation include:
Protein Kinase Inhibition: Many kinases are dysregulated in cancer and other diseases. The acridine scaffold is being explored for its potential to inhibit specific protein kinases involved in cell signaling pathways. nih.gov
Topoisomerase Inhibition: These enzymes are crucial for DNA replication and are validated targets for cancer chemotherapy. Designing novel benzo[c]acridinones that selectively inhibit topoisomerase I or II is an active area of research. nih.gov
Tubulin Polymerization Inhibition: Some acridine-dione derivatives have been shown to inhibit the polymerization of tubulin, a mechanism similar to that of established anticancer drugs. researchgate.net Molecular docking studies can help elucidate the binding mode of these compounds to the colchicine-binding site on tubulin. researchgate.net
Telomerase and Telomere Targeting: Targeting telomerase, an enzyme active in the vast majority of cancer cells, represents another promising anti-cancer strategy for acridine derivatives. nih.gov
Development of Multi-Target Directed Ligands Based on the Benzo[c]acridinone Framework
Complex, multifactorial diseases like Alzheimer's disease (AD) and cancer often involve multiple pathological pathways. nih.govresearchgate.net The traditional "one-target, one-drug" approach is often insufficient for these conditions. nih.gov Consequently, there is a growing focus on developing multi-target-directed ligands (MTDLs)—single chemical entities designed to interact with multiple targets simultaneously. researchgate.netresearchgate.net
The benzo[c]acridinone framework is an attractive scaffold for designing MTDLs due to its structural similarity to other biologically active molecules and its synthetic tractability. For instance, in the context of Alzheimer's disease, a single molecule could be designed to inhibit both acetylcholinesterase (AChE) and monoamine oxidase (MAO), or to target both AChE and amyloid-beta (Aβ) aggregation. nih.govresearchgate.netnih.gov This approach offers potential advantages over combination therapies, including improved efficacy and a reduced likelihood of drug-drug interactions. nih.gov The development of MTDLs involves fusing or linking different pharmacophoric units into a single molecular structure. nih.govresearchgate.net
Integration of Artificial Intelligence and Machine Learning in Drug Discovery and Design for Benzo[c]acridinone Derivatives
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by accelerating timelines and reducing costs. nih.govresearchgate.net These technologies can be applied at various stages of the development of benzo[c]acridinone derivatives.
Key applications of AI/ML include:
Target Identification and Validation: AI algorithms can analyze vast biological datasets (genomics, proteomics) to identify and validate novel drug targets relevant to specific diseases. researchgate.nettijer.org
Virtual Screening: ML models can be trained on large datasets of known compounds and their biological activities to screen virtual libraries of millions of potential benzo[c]acridinone derivatives, identifying those most likely to be active. nih.gov
De Novo Drug Design: Generative AI models can design entirely new benzo[c]acridinone structures with desired pharmacological properties. ijmsci.org
Prediction of Properties: AI can predict the physicochemical, pharmacokinetic, and toxicological properties of designed molecules, helping to prioritize candidates with better drug-like characteristics and a higher probability of success in clinical trials. nih.govresearchgate.nettijer.org
Table 2: Application of AI/ML in the Benzo[c]acridinone Drug Discovery Pipeline
| Stage | AI/ML Application | Potential Impact |
| Target Identification | Analysis of genomic and proteomic data. | Identification of novel disease-relevant targets for benzo[c]acridinone derivatives. researchgate.net |
| Hit Identification | Virtual screening of large compound libraries. | Rapid identification of promising hit compounds. nih.gov |
| Lead Optimization | Predictive modeling for ADMET properties (Absorption, Distribution, Metabolism, Excretion, Toxicity). | Design of derivatives with improved safety and pharmacokinetic profiles. crimsonpublishers.com |
| De Novo Design | Generative models to create novel molecular structures. | Exploration of new chemical space and generation of patentable compounds. ijmsci.org |
Potential Applications of this compound Derivatives as Chemical Probes for Biological Systems
Beyond their therapeutic potential, specifically designed derivatives of this compound can serve as valuable chemical probes to investigate biological processes. A chemical probe is a small molecule used to study and manipulate a biological system, often by interacting with a specific protein target.
Potential applications include:
Target Identification and Validation: Biotinylated or photo-affinity labeled benzo[c]acridinone derivatives can be used to isolate and identify their protein binding partners within cells, helping to validate novel drug targets.
Fluorescent Imaging: By incorporating a fluorophore into the benzo[c]acridinone structure, researchers can create probes to visualize the subcellular localization of the compound or its target in real-time using fluorescence microscopy.
Anion Sensing: The acridine scaffold has been explored in the development of chemosensors, for instance, for the selective recognition of biologically important anions like fluoride. mdpi.com This capability could be harnessed to develop probes for monitoring specific ion concentrations in biological systems.
Sustainable and Scalable Synthetic Methodologies for Industrial Translation
For any promising drug candidate to reach the clinic, it is essential to have a synthetic route that is efficient, cost-effective, and environmentally friendly. Future research will focus on developing sustainable and scalable methods for the synthesis of this compound and its derivatives.
Key areas for improvement include:
One-Pot, Multi-Component Reactions: These reactions, where multiple reactants are combined in a single vessel to form the final product, are highly efficient as they reduce the number of steps, minimize waste, and save time. scielo.org.mx Several one-pot methods for synthesizing benzo[c]acridine derivatives have already been reported. scielo.org.mx
Green Chemistry Principles: The use of safer solvents (like water or ethanol-water mixtures), reduction of hazardous waste, and high atom economy are central to sustainable synthesis. nih.gov
Heterogeneous Catalysis: Employing solid-supported catalysts, such as sulfonic acid functionalized SBA-15 or magnetic nanoparticles, offers significant advantages. scielo.org.mxnih.gov These catalysts are often more environmentally friendly and can be easily recovered from the reaction mixture and reused for multiple cycles, reducing cost and waste. scielo.org.mxnih.gov
Table 3: Comparison of Synthetic Methodologies for Benzo[c]acridines
| Method | Catalyst | Conditions | Advantages | Reference |
| One-Pot Condensation | Sulfonic acid functionalized SBA-15 (SBA-Pr-SO3H) | Solvent-free | Excellent yields, simple work-up, reusable catalyst, environmentally friendly. | scielo.org.mx |
| One-Pot Condensation | Acidic magnetic dendrimer (Fe3O4@SiO2@TAD-G2-SO3H) | Ethanol/water | High yields, easy magnetic separation of catalyst, reusability, high atom-economy. | nih.gov |
| Conventional Methods | Various (e.g., ionic liquids, microwave irradiation) | Varied | Established routes. | scielo.org.mx |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
